2-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{2-[(4-BROMOPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a combination of thiazole and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{2-[(4-BROMOPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl amine and a thioamide. This is followed by the coupling of the thiazole derivative with an isoindole precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-{2-[(4-BROMOPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(3-{2-[(4-BROMOPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-{2-[(4-BROMOPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole structure and exhibits similar biological activities.
Indole derivatives: Contain the indole structure and are known for their diverse biological activities.
Uniqueness
2-(3-{2-[(4-BROMOPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of thiazole and isoindole structures, which confer distinct chemical and biological properties. This dual structure allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C23H14BrN3O2S |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
2-[3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H14BrN3O2S/c24-15-8-10-16(11-9-15)25-23-26-20(13-30-23)14-4-3-5-17(12-14)27-21(28)18-6-1-2-7-19(18)22(27)29/h1-13H,(H,25,26) |
InChI Key |
FBWSANBVTJDGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C4=CSC(=N4)NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.